phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic compound characterized by a phenacyl ester backbone, a sulfonylamino group, and a conjugated (E)-2-(4-methylphenyl)ethenyl moiety.
Properties
IUPAC Name |
phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-13-19(22)25-14-18(21)17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNCGHVUWKRQG-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C15H16N2O4S2
Molecular Weight : 356.43 g/mol
Appearance : White to off-white solid
Solubility : Soluble in organic solvents such as chloroform and methanol
The compound is characterized by the presence of a sulfonamide group, which enhances its reactivity with various biological targets. Its structure includes an aromatic ketone, contributing to its interactions within biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of phenacyl bromide with methyl 2-(4-methylphenylsulfonamido)acetate in the presence of a base, such as potassium carbonate. The reaction is conducted in organic solvents like acetone or dimethylformamide (DMF) at elevated temperatures to optimize yield and purity.
This compound exhibits its biological activity primarily through enzyme inhibition. It binds to specific active sites on target enzymes, effectively blocking their activity. This mechanism may influence cellular pathways associated with signal transduction and metabolic processes .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit serine proteases, which play crucial roles in numerous physiological processes including inflammation and coagulation .
Antimicrobial Properties
Preliminary studies suggest that phenacyl derivatives may exhibit antimicrobial activity. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development .
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H16N2O4S2 | Enzyme inhibition, potential antimicrobial |
| Methyl 2-(4-methylphenylsulfonamido)acetate | C11H15N1O3S1 | Antibacterial properties |
| Ethyl 2-(4-methylphenylsulfonamido)acetate | C12H17N1O3S1 | Similar enzyme inhibition profiles |
Scientific Research Applications
Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic compound with a unique structure that lends itself to diverse chemical reactivity and potential biological activities. It is a derivative of phenacyl and contains a sulfonamide group, which enhances its reactivity and interaction with biological targets.
Chemical Properties and Structure
This compound appears as a white to off-white solid and is soluble in organic solvents like chloroform and methanol. Its molecular structure includes a carbonyl group bonded to an aromatic ring, which is critical for its reactivity and interactions within biological systems.
The synthesis of this compound typically involves the reaction of phenacyl bromide with methyl 2-(4-methylphenylsulfonamido)acetate in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetone or dimethylformamide (DMF), at elevated temperatures.
Potential Applications
This compound has several notable applications:
- Organic Synthesis: It serves as a versatile building block in various organic syntheses due to its unique structural features.
- Medicinal Chemistry: The compound is used in medicinal chemistry for its potential to interact with specific molecular targets within biological systems. It can inhibit certain enzymes by binding to their active sites, blocking their activity and influencing cellular pathways related to signal transduction and metabolic processes.
- Pharmacological Research: It is a compound of interest in pharmacological research due to its mechanism of action involving interaction with specific molecular targets within biological systems.
Comparison with Similar Compounds
MP-A08 (4-Methyl-N-[2-[[2-[(4-Methylphenyl)Sulfonylamino]Phenyl]Iminomethyl]Phenyl]Benzenesulfonamide)
- Structural Features: Contains a bis-sulfonamide core with an iminomethylphenyl linker.
- Activity : Acts as a dual Sphingosine Kinase 1/2 (SphK1/2) inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2), indicating higher selectivity for SphK2 .
- Key Differences: Unlike phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate, MP-A08 lacks the ethenyl group and phenacyl ester. Its iminomethyl linker may enhance ATP-binding site interactions but reduce conformational flexibility compared to the target compound.
1,3-Benzenediol,5-[(1E)-2-(4-Methylphenyl)Ethenyl] (Compound 1 from )
- Structural Features: Shares the (E)-2-(4-methylphenyl)ethenyl group but replaces the sulfonylamino-phenacyl ester with a 1,3-benzenediol core.
- PK/PD Insights : Reported to exhibit improved in vivo PK profiles among 57 analogs, likely due to reduced steric hindrance and enhanced solubility from the diol group .
- Key Differences: The absence of the sulfonylamino group may limit target engagement with sulfonamide-sensitive enzymes or receptors.
Ethyl 2-[8-[(4-Methylphenyl)Sulfonylamino]-2-[(E)-2-Phenylethenyl]Quinolin-6-Yl]Oxyacetate ()
- Structural Features: Incorporates a quinoline ring and phenylethenyl group alongside the sulfonylamino moiety.
- Potential Applications: The quinoline scaffold may enhance aromatic stacking interactions with biological targets (e.g., kinases), while the ethoxyacetate group could improve membrane permeability .
- Key Differences: The quinoline moiety increases molecular weight (~473 g/mol vs.
[2-[Cyclohexyl(Methyl)Amino]-2-Oxoethyl] 2-[(4-Methylphenyl)Sulfonylamino]Acetate ()
- Structural Features: Replaces the ethenyl group with a cyclohexyl(methyl)amino substituent.
- Properties : The bulky cyclohexyl group may enhance lipophilicity (logP ~3.5 predicted) but introduce steric hindrance, limiting access to buried binding pockets .
- Key Differences : Loss of the conjugated ethenyl system reduces opportunities for π-π interactions, a critical factor in target binding for many sulfonamide-based inhibitors.
4-Methylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate ()
Q & A
Q. How can this compound be leveraged in chemical biology for target identification?
- Methodological Answer :
- Activity-Based Probes (ABPs) : Conjugate a biotin tag via the ester group for pull-down assays .
- Click Chemistry : Introduce an alkyne handle for CuAAC-based labeling in live-cell imaging .
- CRISPR-Cas9 Screening : Combine with genome-wide KO libraries to map synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
